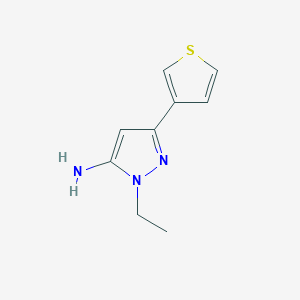1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
CAS No.: 2090951-22-5
Cat. No.: VC3161708
Molecular Formula: C9H11N3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090951-22-5 |
|---|---|
| Molecular Formula | C9H11N3S |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 2-ethyl-5-thiophen-3-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N3S/c1-2-12-9(10)5-8(11-12)7-3-4-13-6-7/h3-6H,2,10H2,1H3 |
| Standard InChI Key | JNVBQCRYMHLNPG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CSC=C2)N |
| Canonical SMILES | CCN1C(=CC(=N1)C2=CSC=C2)N |
Introduction
Chemical Structure and Properties
Structural Characterization
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine features a pyrazole core with specific substitution patterns that define its chemical identity and reactivity. The compound consists of:
-
A five-membered pyrazole ring with two nitrogen atoms
-
An ethyl group attached to the N1 position
-
A thiophene group connected at the C3 position
-
An amine functional group at the C5 position
This arrangement of functional groups contributes to the compound's unique chemical and biological properties, including its potential interactions with various biological targets and its reactivity in chemical transformations.
Physicochemical Properties
Based on data from related compounds, we can infer several key physicochemical properties of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine:
These properties suggest that 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine would likely demonstrate good membrane permeability while maintaining adequate water solubility, properties that are advantageous for potential drug development applications.
Synthesis Methods
Traditional Synthetic Approaches
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine would likely exhibit several characteristic absorption bands:
-
N-H stretching vibrations from the amine group (3300-3500 cm-1)
-
C-H stretching from the ethyl and aromatic groups (2800-3100 cm-1)
-
C=N and C=C stretching from the pyrazole and thiophene rings (1600-1650 cm-1)
-
C-S stretching from the thiophene ring (600-700 cm-1)
These spectral features would provide valuable information for confirming the structure and purity of the synthesized compound.
Mass Spectrometry
Mass spectrometry would reveal a molecular ion peak corresponding to the molecular weight of approximately 193 Da, with fragmentation patterns characteristic of the structural components. Common fragmentation might include the loss of the ethyl group, cleavage of the bond connecting the thiophene to the pyrazole ring, and other diagnostic fragmentations that would help confirm the compound's identity.
Biological Activity and Applications
Structure-Activity Relationships
Structure-activity relationship studies of similar compounds suggest that:
-
The pyrazole ring provides a rigid scaffold that can interact with various biological targets
-
The amine group at C5 often serves as a hydrogen bond donor in interactions with receptor binding sites
-
The thiophene substituent may enhance lipophilicity and influence binding affinity through π-π interactions
-
The ethyl group at N1 may affect the compound's pharmacokinetic profile and target selectivity
These structural features collectively contribute to the compound's potential biological activity profile and may guide future modifications to optimize specific properties.
Comparative Analysis
Comparison with Related Pyrazole Derivatives
Table 1: Comparison of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine with structurally related compounds
| Compound | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine | ~193.27 | Standard reference compound | Combination of pyrazole and thiophene |
| 1-ethyl-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine | Not specified | Additional methyl group; different thiophene position | Higher lipophilicity; different binding profile |
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | 221.32 | Different connectivity pattern; methylene bridges | More flexible structure; different spatial arrangement |
| 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine | 249.38 | Isobutyl instead of ethyl; ethylamine side chain | Higher molecular weight; potentially different pharmacokinetics |
| 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine | 167.25 | Ethylpropyl group; methyl instead of thiophene | Lacks thiophene-related properties; lower molecular weight |
This comparison illustrates how subtle structural modifications can influence the physicochemical properties and potential biological activities of these compounds. The position and nature of the substituents on the pyrazole ring, particularly the presence and position of the thiophene group, can significantly affect the compound's behavior in biological systems.
Structural Features Influencing Activity
The structural elements of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine that may influence its activity include:
-
The thiophene ring at position 3 introduces a sulfur atom that can participate in unique interactions with biological targets
-
The ethyl group at N1 provides a balance between hydrophilicity and lipophilicity
-
The primary amine at position 5 offers hydrogen bonding capabilities that can be critical for target recognition
These features distinguish 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine from other pyrazole derivatives and contribute to its specific chemical and biological profile.
Research and Development Considerations
Synthetic Optimization Strategies
Enhancing the synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine may involve:
-
Exploration of catalytic methods to improve regioselectivity
-
Development of one-pot synthetic procedures to reduce the number of isolation and purification steps
-
Application of green chemistry principles to minimize environmental impact
-
Investigation of flow chemistry techniques for potential scale-up
These approaches could improve yield, reduce production costs, and make the compound more accessible for research and development purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume